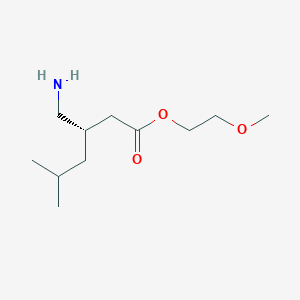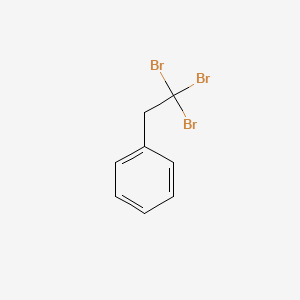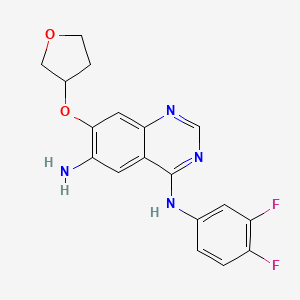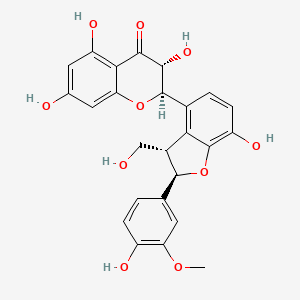
ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a chloro group and two methoxy groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of a chlorinating agent to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl 3-(3,4-dimethoxyphenyl)propanoate.
Substitution: Formation of ethyl (Z)-2-amino-3-(3,4-dimethoxyphenyl)prop-2-enoate or ethyl (Z)-2-thio-3-(3,4-dimethoxyphenyl)prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Methyl 3,4-dimethoxycinnamate
- 3,4-Dimethoxycinnamic acid
Uniqueness
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to the presence of the chloro group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of chloro and methoxy groups enhances its versatility in chemical synthesis and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H15ClO4 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-8H,4H2,1-3H3/b10-7- |
InChI-Schlüssel |
JVKKKFHHMCLLIL-YFHOEESVSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/Cl |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)

![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)


